molecular formula C21H24O4 B036142 2-Hydroxy-1-(4-(4-(2-hydroxy-2-methylpropionyl)benzyl)phenyl)-2-methylpropan-1-one CAS No. 474510-57-1

2-Hydroxy-1-(4-(4-(2-hydroxy-2-methylpropionyl)benzyl)phenyl)-2-methylpropan-1-one

Cat. No.: B036142
CAS No.: 474510-57-1
M. Wt: 340.4 g/mol
InChI Key: PCKZAVNWRLEHIP-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of flucloronide involves multiple steps, starting from the basic steroid structure. The process includes halogenation, fluorination, and acetonide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure the desired product’s purity and yield .

Industrial Production Methods: Industrial production of flucloronide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production .

Chemical Reactions Analysis

Types of Reactions: Flucloronide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogen-free analogs .

Scientific Research Applications

Flucloronide has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Fluocinolone acetonide
  • Triamcinolone acetonide
  • Betamethasone valerate

Comparison: Flucloronide is unique due to its specific halogenation pattern and acetonide formation, which contribute to its distinct pharmacological profile. Compared to similar compounds, flucloronide may offer different potency, duration of action, and side effect profiles .

Properties

IUPAC Name

2-hydroxy-1-[4-[[4-(2-hydroxy-2-methylpropanoyl)phenyl]methyl]phenyl]-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O4/c1-20(2,24)18(22)16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19(23)21(3,4)25/h5-12,24-25H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKZAVNWRLEHIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621591
Record name 1,1'-[Methylenedi(4,1-phenylene)]bis(2-hydroxy-2-methylpropan-1-one)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474510-57-1
Record name Irgacure 127
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474510-57-1
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Record name Bis(4-(2-hydroxy-2-methylpropionyl)phenyl)methane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-[Methylenedi(4,1-phenylene)]bis(2-hydroxy-2-methylpropan-1-one)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-1-(4-(4-(2-hydroxy-2-methylpropionyl)benzyl)phenyl)-2-methylpropan-1-one
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Record name 2-hydroxy-1-(4-(4-(2-hydroxy-2-methylpropion)benzyl)phenyl)-2-methylpropane-1-one
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Record name BIS(4-(2-HYDROXY-2-METHYLPROPIONYL)PHENYL)METHANE
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